![molecular formula C19H17NO3 B13971365 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol CAS No. 350035-09-5](/img/structure/B13971365.png)
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol is an organic compound with the molecular formula C19H17NO3 It is characterized by the presence of methoxy groups at the 2 and 6 positions of the phenol ring and a naphthalenyliminomethyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol typically involves the condensation of 2-naphthylamine with 3,5-dimethoxy-4-hydroxybenzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the naphthalenyliminomethyl group allows it to interact with hydrophobic pockets in proteins, leading to changes in their conformation and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar in structure but with a methyl group instead of the naphthalenyliminomethyl group.
2,6-Dimethoxy-4-ethylphenol: Contains an ethyl group at the 4 position.
2,6-Dimethoxy-4-hydroxybenzaldehyde: Precursor in the synthesis of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol.
Uniqueness
This compound is unique due to the presence of the naphthalenyliminomethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Numéro CAS |
350035-09-5 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C19H17NO3/c1-22-17-9-13(10-18(23-2)19(17)21)12-20-16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,1-2H3 |
Clé InChI |
ADLDNGOHDJHIMT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



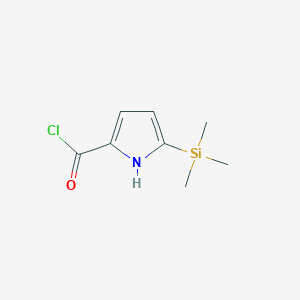
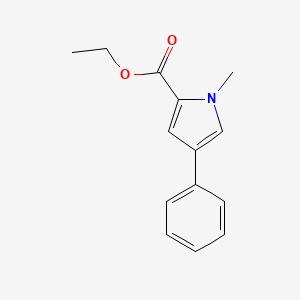
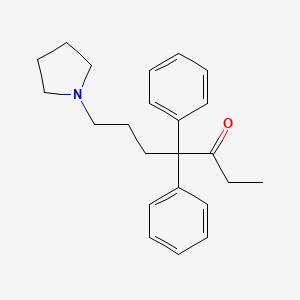
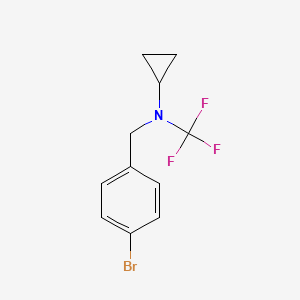
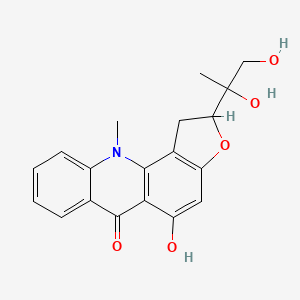
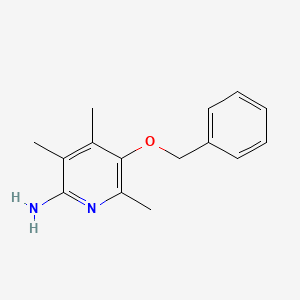


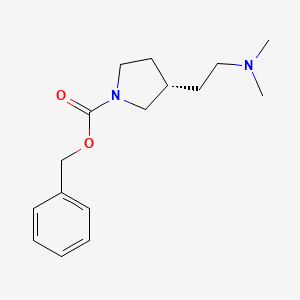
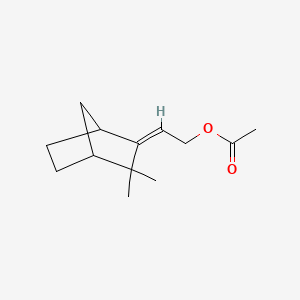
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)

![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
